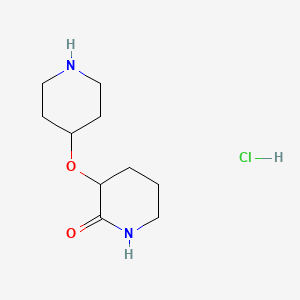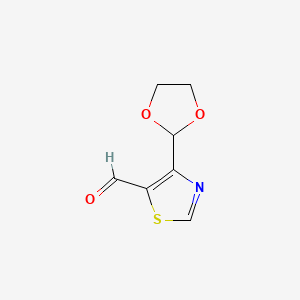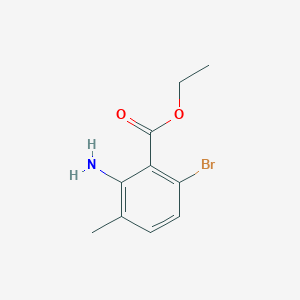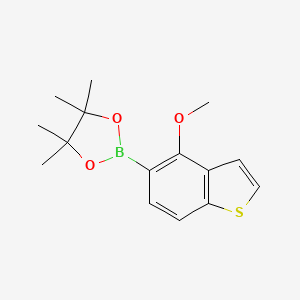
3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride typically involves the reaction of 4-(4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)piperidine-1-carboxylate with hydrochloric acid in dioxane. The reaction is carried out at room temperature with stirring for 45 minutes, followed by the addition of more hydrochloric acid and continued stirring for 16 hours. The resulting solid is collected by filtration, washed with ethyl acetate, and dried under high vacuum to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography may be employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride
- 2-(Piperidin-4-yloxy)pyrazine hydrochloride
- 3-[(Piperidin-4-yloxy)methyl]pyridine
Uniqueness
3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C10H19ClN2O2 |
|---|---|
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
3-piperidin-4-yloxypiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10-9(2-1-5-12-10)14-8-3-6-11-7-4-8;/h8-9,11H,1-7H2,(H,12,13);1H |
InChI-Schlüssel |
SQVSOTRPVBTFRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)NC1)OC2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13572049.png)

![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)




![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/no-structure.png)


![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
